Home > Products > Screening Compounds P2268 > Tirabrutinib hydrochloride
Tirabrutinib hydrochloride - 1439901-97-9

Tirabrutinib hydrochloride

Catalog Number: EVT-253341
CAS Number: 1439901-97-9
Molecular Formula: C25H23ClN6O3
Molecular Weight: 490.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tirabrutinib hydrochloride is a novel therapeutic agent that has emerged as a significant advancement in the treatment of various B-cell malignancies. As a second-generation Bruton's tyrosine kinase (BTK) inhibitor, tirabrutinib has been designed to offer greater selectivity and fewer off-target effects compared to its predecessor, ibrutinib2. The development and clinical application of tirabrutinib have been the subject of several research studies, which have explored its efficacy, safety, and mechanism of action in different contexts.

Applications in Various Fields

Waldenström’s Macroglobulinemia

In a phase II study, tirabrutinib was administered to patients with treatment-naïve or relapsed/refractory Waldenström’s macroglobulinemia (WM). The study reported high major response rates (MRR) and overall response rates (ORR) in both cohorts, with a manageable safety profile. The most common adverse events were rash, neutropenia, and leukopenia, but no grade 5 adverse events were reported. This study suggests that tirabrutinib monotherapy is highly effective for both untreated and relapsed/refractory WM1.

B-cell Lymphomas

Tirabrutinib has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma. The drug's high selectivity for BTK and its demonstrated in vitro cytotoxicity in various B-cell malignancies, as well as in vivo antitumor activity in mouse models, underscore its potential as a targeted therapy for B-cell lymphomas2.

Primary Central Nervous System Lymphoma

A phase 1/2 study evaluated the safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib in patients with relapsed/refractory PCNSL. The study found that tirabrutinib had a tolerable safety profile, with no dose-limiting toxicities observed up to 480 mg. The overall response rate assessed by an independent review committee was 64%, and the median progression-free survival was longer with increasing doses. These findings support further investigation of tirabrutinib as a novel therapeutic strategy for PCNSL4.

Source and Classification

Tirabrutinib is classified as a small-molecule drug and belongs to the category of kinase inhibitors. It is specifically designed to target BTK, a critical enzyme in B cell receptor signaling, which plays a significant role in the development and proliferation of B cell-related malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of tirabrutinib involves several key steps starting from 4-phenoxyaniline as the primary raw material. The process includes:

  1. Formation of Aminomalonate: 4-phenoxyaniline reacts with chloromalonate in an aqueous medium with a phase transfer catalyst (tetrabutylammonium bromide) to produce aminomalonate.
  2. Pyrimidine Formation: Condensation with formamidine acetate yields a pyrimidine derivative with an 87% yield.
  3. Chlorination: The pyrimidine diol undergoes chlorination using phosphorus oxychloride in dimethylformamide, leading to the formation of a dichloroaryl intermediate.
  4. Amidation: The intermediate is then subjected to amidation with butynoic acid using T3P (triazole-1-phosphoramide), resulting in tirabrutinib hydrochloride after salt formation .

This synthetic route is notable for its efficiency and high yields, making it suitable for kilogram-scale production.

Molecular Structure Analysis

Structure and Data

Tirabrutinib hydrochloride has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with BTK. The compound's empirical formula is C₁₈H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

  • Molecular Weight: Approximately 385.89 g/mol
  • Structural Features: The structure includes an asymmetric carbon center, contributing to its pharmacological activity .

Spectroscopic Data

The chemical structure has been elucidated using various analytical techniques including:

  • Infrared spectroscopy
  • Nuclear magnetic resonance spectroscopy (both 1H^{1}H and 13C^{13}C)
  • Mass spectrometry
    These methods confirm the identity and purity of tirabrutinib hydrochloride .
Chemical Reactions Analysis

Reactions and Technical Details

Tirabrutinib hydrochloride undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Key to forming the dichloroaryl system from the pyrimidine diol.
  • Amidation: Involves the reaction between amines and carboxylic acids or their derivatives to form amides, crucial for creating the final product.
  • Salt Formation: The final step involves converting the free base into its hydrochloride salt form, enhancing its solubility and stability .
Mechanism of Action

Process and Data

Tirabrutinib exerts its therapeutic effects primarily through the inhibition of BTK. By covalently binding to the cysteine residue at position 481 on BTK, it disrupts downstream signaling pathways critical for B cell survival and proliferation. This action leads to:

  • Inhibition of NF-κB Pathway: Reducing anti-apoptotic signals that promote tumor growth.
  • Impact on AKT and ERK Signaling: Affecting cellular processes such as proliferation and survival in malignant B cells .

The compound's potency is reflected in its IC50 values against various kinases, indicating effective inhibition at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

Tirabrutinib hydrochloride appears as a white to slightly yellowish powder. Its physical properties include:

  • Melting Point: Specific melting point data are typically determined during quality control assessments.
  • Solubility: It shows good solubility in organic solvents but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Dissociation Constant: Relevant for understanding its behavior in biological systems.
  • Stability: Stability studies indicate that tirabrutinib maintains efficacy under various storage conditions .
Applications

Scientific Uses

Tirabrutinib is primarily utilized in oncology for treating B cell malignancies. Its applications include:

  • Clinical Treatment: Approved for recurrent or refractory primary central nervous system lymphoma.
  • Research Applications: Investigated for efficacy against other B cell disorders such as Waldenstrom's macroglobulinemia.
  • Biological Studies: Used to explore BTK-related signaling pathways in cancer research, contributing to a better understanding of tumor biology .
Discovery and Development of Tirabrutinib Hydrochloride

Historical Context of Bruton’s Tyrosine Kinase (BTK) Inhibitors in B-Cell Malignancies

Bruton’s tyrosine kinase (BTK) emerged as a pivotal therapeutic target in B-cell malignancies following the discovery of its role in B-cell receptor (BCR) signaling. BTK mediates downstream pathways critical for B-cell proliferation, survival, and differentiation. Dysregulated BTK activity is implicated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and diffuse large B-cell lymphoma (DLBCL). The first-generation BTK inhibitor ibrutinib revolutionized treatment by demonstrating unprecedented efficacy in relapsed/refractory B-cell cancers. However, its use was limited by off-target effects (e.g., inhibition of ITK, EGFR, and TEC kinases), leading to toxicities like atrial fibrillation and bleeding. This spurred the development of second-generation inhibitors with enhanced selectivity, aiming to improve safety profiles while retaining efficacy [10].

Structural Evolution from First- to Second-Generation BTK Inhibitors

Second-generation BTK inhibitors, including tirabrutinib, were engineered to minimize off-target interactions through strategic chemical modifications:

  • Core Scaffold Optimization: Tirabrutinib features a pyrimido[4,5-d]azepine core, replacing ibrutinib’s pyrazolo[3,4-d]pyrimidine. This reduces steric hindrance and enhances BTK binding specificity [8].
  • Cysteine-Targeting Warhead: Like ibrutinib, tirabrutinib incorporates an acrylamide group that forms a covalent bond with Cys-481 in BTK’s ATP-binding pocket. This irreversible binding ensures sustained target suppression [3] [8].
  • Side Chain Modifications: Tirabrutinib’s pyrrolidine-based side chain optimizes pharmacokinetics, enabling once-daily dosing and improved blood-brain barrier penetration—critical for treating CNS lymphomas [6] [8].

Table 1: Selectivity Profiles of BTK Inhibitors [8] [10]

Inhibitorkinact/Ki for BTK (M⁻¹s⁻¹)Off-Target Kinases
Ibrutinib1.7 × 10⁴ITK, EGFR, JAK3, TEC
Tirabrutinib2.4 × 10⁴Minimal (TEC, EGFR)
Acalabrutinib3.0 × 10⁴TEC

Rational Design of Tirabrutinib: Covalent Binding and Selectivity Optimization

Tirabrutinib’s design focused on maximizing kinase selectivity and CNS bioavailability:

  • Covalent Binding Mechanism: Biochemical assays confirmed tirabrutinib’s irreversible binding to BTK Cys-481, with a kinetic efficiency (kinact/Ki) of 2.4 × 10⁴ M⁻¹s⁻¹—superior to ibrutinib’s 1.7 × 10⁴ M⁻¹s⁻¹. This translates to faster target engagement and reduced off-target inhibition [8].
  • Selectivity Screening: In vitro kinase profiling against 395 kinases revealed tirabrutinib’s high specificity for BTK, with only weak inhibition of TEC and EGFR kinases at concentrations >1 µM [8].
  • CNS Penetration: Preclinical models demonstrated tirabrutinib’s ability to cross the blood-brain barrier, rationalizing its efficacy in primary central nervous system lymphoma (PCNSL). This property is attributed to its moderate lipophilicity (logP = 1.92) and low molecular weight (454.49 g/mol) [3] [7].
  • Genetic Targeting: Tirabrutinib shows heightened activity in malignancies with MYD88 and CD79B mutations, which hyperactivate BCR signaling—common in PCNSL and WM [2] [10].

Patent Landscape and Global Regulatory Approvals

Tirabrutinib’s intellectual property and regulatory milestones reflect its therapeutic potential:

  • Patent Strategy: Key patents (e.g., WO2010028258) cover crystalline forms, formulations (e.g., spray-dried dispersions), and methods of use for B-cell malignancies and autoimmune disorders. Later patents (e.g., WO2024176164) address polymorphic forms to enhance stability [9].
  • Approvals:
  • Japan (Mar 2020): First global approval for relapsed/refractory PCNSL; expanded to WM/LPL in Aug 2020 [1] [4].
  • South Korea/Taiwan (2021–2022): Approved for relapsed/refractory PCNSL [2] [4].
  • Orphan Drug Designations: Granted in the U.S. for PCNSL and in South Korea for WM [4] [5].
  • Ongoing Trials: The U.S. Phase 2 PROSPECT study (NCT04947319) evaluates tirabrutinib in PCNSL, potentially supporting future FDA approval [1] [5].

Table 2: Global Regulatory Status of Tirabrutinib [1] [2] [4]

RegionIndicationApproval DateStatus
JapanRelapsed/Refractory PCNSLMar 2020Approved
JapanWaldenström MacroglobulinemiaAug 2020Approved
South KoreaRelapsed/Refractory B-cell PCNSLNov 2021Approved
TaiwanRelapsed/Refractory B-cell PCNSLFeb 2022Approved
United StatesPCNSL-Phase 2 (PROSPECT)
EUPemphigus, Chronic Urticaria-Phase 2/3

Properties

CAS Number

1439901-97-9

Product Name

Tirabrutinib hydrochloride

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

Molecular Formula

C25H23ClN6O3

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-4059 HCl; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.